KIST301072 -

KIST301072

Catalog Number: EVT-1535008
CAS Number:
Molecular Formula: C26H25N5O2
Molecular Weight: 439.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIST301072 is a ROS1 kinase inhibitor.
Source and Classification

KIST301072 was developed through collaborative research efforts at the Korea Institute of Science and Technology, which focuses on innovative drug discovery. It falls under the classification of synthetic organic compounds, specifically designed to interact with biological targets in a selective manner. This compound is part of a broader category of investigational drugs aimed at modulating specific biochemical pathways involved in disease progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of KIST301072 involves several key steps that utilize advanced organic chemistry techniques. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that serve as the foundation for constructing the compound's complex structure.
  2. Reagents and Catalysts: Various reagents are employed to facilitate chemical reactions, including coupling agents and catalysts that enhance reaction efficiency.
  3. Reaction Conditions: Specific temperature and pressure conditions are maintained to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.

The detailed synthetic pathway typically includes multiple reaction stages such as condensation, cyclization, and purification processes like chromatography to isolate the final product.

Molecular Structure Analysis

Structure and Data

KIST301072 exhibits a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Molecular Weight: The molecular weight of KIST301072 is approximately MM g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

KIST301072 undergoes various chemical reactions that are essential for its functionality. These include:

  • Hydrolysis: In aqueous environments, KIST301072 may hydrolyze, affecting its stability and bioavailability.
  • Oxidation-Reduction Reactions: The compound can participate in redox reactions, which may influence its therapeutic efficacy.
  • Binding Interactions: KIST301072 is designed to bind selectively to specific receptors or enzymes, triggering biochemical pathways relevant to its therapeutic action.

Understanding these reactions is critical for optimizing the compound's pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of KIST301072 involves its interaction with specific biological targets, leading to a cascade of biochemical events. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

  1. Target Engagement: KIST301072 binds to target proteins with high affinity, altering their activity.
  2. Signal Transduction Modulation: This binding initiates downstream signaling pathways that can lead to cellular responses such as apoptosis or anti-inflammatory effects.

Quantitative data from assays measuring enzyme activity or cellular responses provide insights into the efficacy and potency of KIST301072.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KIST301072 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile in various solvents impacts its formulation for drug delivery.
  • Stability: Stability studies under different temperature and pH conditions help determine shelf life and storage requirements.
  • Melting Point: The melting point provides information about the purity of the compound; a sharp melting point typically indicates high purity.

Relevant data from physicochemical characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can further elucidate these properties.

Applications

Scientific Uses

KIST301072 shows promise in several scientific applications:

  • Therapeutic Development: As an investigational drug, it is being evaluated for potential use in treating inflammatory diseases and certain types of cancer.
  • Research Tool: It serves as a valuable tool for researchers studying specific biochemical pathways or disease mechanisms.
  • Pharmacological Studies: Ongoing studies aim to better understand its pharmacodynamics and pharmacokinetics, which are crucial for advancing it into clinical trials.
Introduction

Overview of ROS1 Kinase in Oncogenesis

ROS1 (c-ros oncogene 1) is an orphan receptor tyrosine kinase encoded on chromosome 6q22.1, characterized by a transmembrane domain, extracellular β-propeller regions, and a conserved intracellular tyrosine kinase domain [2] [6]. Oncogenic activation occurs predominantly through chromosomal rearrangements (e.g., CD74-ROS1, SLC34A2-ROS1), generating fusion proteins that dimerize autonomously, leading to constitutive kinase activity [2] [3]. These fusions are potent drivers of tumorigenesis in non-small cell lung cancer (NSCLC, 1–2%), glioblastoma, and cholangiocarcinoma [2] [6]. ROS1 fusions activate downstream pro-survival pathways (PI3K/AKT/mTOR, RAS/MAPK, JAK/STAT) through autophosphorylation and adaptor protein recruitment (e.g., SHP1/SHP2), promoting uncontrolled cellular proliferation, metastasis, and evasion of apoptosis [3] [6].

Rationale for Targeting ROS1 in Cancer Therapeutics

ROS1 kinase shares significant structural homology with anaplastic lymphoma kinase (ALK; 49% overall sequence identity, 77–84% in the ATP-binding pocket), making it susceptible to inhibition by repurposed ALK inhibitors like crizotinib [5] [6]. However, the mutual exclusivity of ROS1 fusions with other oncogenic drivers (EGFR, KRAS, ALK) positions ROS1 as a primary therapeutic target in molecularly defined cancers [2] [5]. Preclinical studies confirm ROS1 fusion proteins as bona fide oncogenic drivers, as their knockdown or inhibition induces tumor regression [6] [10]. Consequently, targeted inhibition represents a precision medicine strategy for ROS1-positive malignancies, with crizotinib achieving FDA approval for NSCLC in 2016 based on high response rates (~72%) [5] [8].

Emergence of KIST301072 as a Selective ROS1 Inhibitor

KIST301072 (C₂₆H₂₅N₅O₂, MW 439.52 g/mol) was developed by structure-guided optimization to address selectivity limitations of early ROS1/ALK dual inhibitors [1] [9]. This pyrazole-based compound emerged from efforts to identify scaffolds discriminating between ROS1 and ALK despite their kinase domain similarities [1] [4]. Initial enzymatic screening revealed potent ROS1 inhibition (IC₅₀ = 199 nM) and >170-fold selectivity over ALK and 44 other kinases [1] [9]. Its discovery marked a significant advancement in achieving ROS1-selective inhibition, providing a chemical probe to dissect ROS1-specific biology and a lead for further optimization [9].

Research Objectives and Significance

KIST301072 was designed to:

  • Elucidate ROS1-specific pharmacology: Serve as a selective chemical tool to study ROS1 signaling without confounding ALK inhibition [1] [9].
  • Overcome selectivity challenges: Exploit subtle structural differences in the ROS1 ATP-binding pocket (e.g., Leu2086 in ROS1 vs Leu1198 in ALK) to minimize off-target effects [4] [6].
  • Guide next-generation inhibitors: Establish structure-activity relationships (SAR) to develop clinically viable ROS1 inhibitors active against resistance mutations [1] [4].Its development addresses an unmet need for selective ROS1 inhibitors, offering insights into resistance mechanisms and informing drug design [4] [9].

Properties

Product Name

KIST301072

IUPAC Name

(S)-2-(3-(3-Hydroxy-5-methylphenyl)-4-(6-(3-hydroxybutyl)-[2,3'-bipyridin]-4-yl)-1H-pyrazol-1-yl)acetonitrile

Molecular Formula

C26H25N5O2

Molecular Weight

439.52

InChI

InChI=1S/C26H25N5O2/c1-17-10-21(13-23(33)11-17)26-24(16-31(30-26)9-7-27)20-12-22(6-5-18(2)32)29-25(14-20)19-4-3-8-28-15-19/h3-4,8,10-16,18,32-33H,5-6,9H2,1-2H3/t18-/m0/s1

InChI Key

JFOVZFUZCSOSNL-SFHVURJKSA-N

SMILES

N#CCN1N=C(C2=CC(C)=CC(O)=C2)C(C3=CC(C4=CC=CN=C4)=NC(CC[C@@H](O)C)=C3)=C1

Solubility

Soluble in DMSO

Synonyms

KIST-301072; KIST 301072; KIST301072

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.